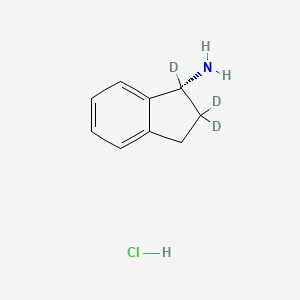

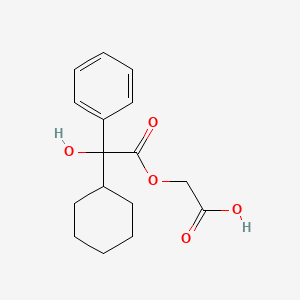

![molecular formula C24H32O8 B584555 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carbonsäure CAS No. 1260231-06-8](/img/structure/B584555.png)

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carbonsäure

Übersicht

Beschreibung

A labeled metabolite of Estradiol.

Wissenschaftliche Forschungsanwendungen

Altern und chronische Entzündung

17α-Östradiol gilt als nicht-feminisierendes Östrogen mit reduzierter Affinität zum Östrogenrezeptor . Es wurde vermutet, dass 17α-E2 so effektiv sein könnte wie 17β-E2 im Schutz vor oxidativem Stress, Amyloid-Toxizität und Parkinson- und Alzheimer-Krankheiten . Die Behandlung mit 17α-E2 reduziert das Körpergewicht und verlängert gleichzeitig die Lebensdauer bei männlichen Mäusen .

Stoffwechselstörungen

Stoffwechselstörungen liegen mehreren chronischen Krankheiten zugrunde, von denen viele durch Fettleibigkeit verschlimmert werden . Die Behandlung mit 17α-Östradiol verbessert die Stoffwechselparameter und verlangsamt das Altern bei männlichen Mäusen . Die Mechanismen, durch die 17α-Östradiol diese Vorteile erzielt, sind noch ungeklärt .

Neuroprotektion

17α-E2 ist die vorherrschende Form von Östradiol im Gehirn von Mäusen und Ratten . Es gilt als ein guter Kandidat, um sein neuroprotektives Potenzial zu testen, wenn es an Menschen verabreicht wird .

Eigenschaften des Sexualhormons

Das Steroid-Sexualhormon 17-Beta-Östradiol (17β-E2) hat starke östrogene Eigenschaften, während 17-Alpha-Östradiol (17α-E2) als nicht-feminisierendes Östrogen mit reduzierter Affinität zum Östrogenrezeptor gilt .

Verbesserung der Gesundheitsspanne

In einer Studie milderte die Verabreichung von 17α-E2 im späten Leben altersbedingte Stoffwechselstörungen und Entzündungen bei männlichen Mäusen C75BL/6, was sich positiv auf die Gesundheitsspanne auswirkte

Wirkmechanismus

Target of Action

The primary target of 17|A-Estradiol-3-|A-D-glucuronide-d3, also known as Estradiol 3-glucuronide, is the estrogen receptor . This compound is a naturally occurring and endogenous estrogen conjugate, specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body .

Mode of Action

Estradiol 3-glucuronide interacts with its targets by being deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .

Biochemical Pathways

Estradiol 3-glucuronide is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . This compound is a part of the estrogen metabolism pathway, where it serves as a means to reduce the hormonal activity of estradiol and aid in its elimination .

Pharmacokinetics

The pharmacokinetics of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its formation from estradiol in the liver, followed by its excretion in urine and bile . It has much higher water solubility than unconjugated estrogens like estradiol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.

Result of Action

The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 results in estrogenic activity via its conversion into estrogens . This conversion occurs in tissues that express the enzyme β-glucuronidase, such as the mammary gland . The resulting free estrogens can then bind to and activate estrogen receptors, leading to the various cellular and molecular effects associated with estrogen signaling.

Action Environment

The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme β-glucuronidase in various tissues can affect the degree of conversion of this compound into free estrogens . Additionally, factors affecting the function of the liver, where this compound is formed from estradiol, can also influence its levels and activity .

Biochemische Analyse

Biochemical Properties

The compound, 17|A-Estradiol-3-|A-D-glucuronide-d3, is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid and is eventually excreted in urine and bile . It interacts with enzymes such as UDP-glucuronosyltransferase and β-glucuronidase . These interactions involve the attachment and removal of glucuronic acid, respectively .

Cellular Effects

17|A-Estradiol-3-|A-D-glucuronide-d3 influences cell function by acting as a substrate for transport proteins like multidrug resistance protein 2 (MRP2) . It can affect cell signaling pathways and gene expression indirectly through its conversion into estradiol .

Molecular Mechanism

The molecular mechanism of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its conversion into estradiol by β-glucuronidase in tissues that express this enzyme . This conversion allows it to exert its effects at the molecular level, including binding interactions with estrogen receptors and changes in gene expression .

Temporal Effects in Laboratory Settings

As a glucuronide conjugate of estradiol, it is likely to be stable under physiological conditions .

Metabolic Pathways

17|A-Estradiol-3-|A-D-glucuronide-d3 is involved in the glucuronidation pathway, where it is formed from estradiol by the action of UDP-glucuronosyltransferase . It can also be converted back into estradiol by the action of β-glucuronidase .

Transport and Distribution

The transport and distribution of 17|A-Estradiol-3-|A-D-glucuronide-d3 within cells and tissues involve transport proteins like MRP2 . It is excreted in urine and bile, indicating its distribution to these fluids .

Subcellular Localization

The subcellular localization of 17|A-Estradiol-3-|A-D-glucuronide-d3 is likely to be within the cytoplasm, where it can be converted into estradiol by β-glucuronidase

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-NCKPPFHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747722 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260231-06-8 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

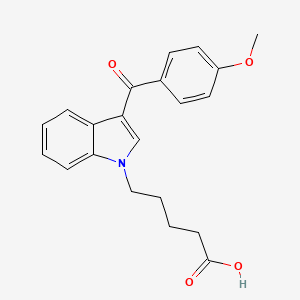

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)